molecular formula C11H20N2O2 B1386423 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 885271-67-0

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B1386423
CAS No.: 885271-67-0
M. Wt: 212.29 g/mol
InChI Key: TUIAJQPTVCSWOB-UHFFFAOYSA-N
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Description

Tert-butyl 3,7-diazabicyclo[420]octane-3-carboxylate is an organic compound with the molecular formula C11H20N2O2 It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane with a carboxylating agent. One common method includes the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazabicyclo compounds.

Scientific Research Applications

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

Tert-butyl 3,7-diazabicyclo[420]octane-3-carboxylate is unique due to its specific bicyclic structure and the position of the nitrogen atoms This structural arrangement provides distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656408
Record name tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-67-0
Record name tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 3
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 4
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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